N-(3-Chloro-o-tolyl)benzamide
Description
Contextualization within Benzamide (B126) Chemistry
N-(3-Chloro-o-tolyl)benzamide is a distinct chemical entity that belongs to the extensive class of benzamides. Current time information in Bangalore, IN.cymitquimica.com Benzamides are characterized by a benzene (B151609) ring attached to a carboxamide group. mdpi.com This structural motif serves as a versatile scaffold in medicinal chemistry, allowing for a wide range of substitutions that can modulate the compound's chemical and biological properties. mdpi.com The benzamide structure is a key component in numerous pharmacologically active molecules, attributed to its ability to form hydrogen bonds and engage in various intermolecular interactions. ontosight.ai Benzamide derivatives have been the subject of extensive research, leading to the development of compounds with a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. ontosight.ai They are also recognized as valuable building blocks in organic synthesis. mdpi.com
The specific structure of this compound, featuring a chloro and a tolyl group, positions it within a chemical space that is of significant interest to researchers. The presence of the chloro substituent, an electron-withdrawing group, can notably influence the compound's reactivity and its interactions at a biological level. ontosight.ai
Significance of this compound in Chemical Research
The significance of this compound in the field of chemical research is multifaceted. While it may not be as extensively studied as some other benzamide derivatives, its importance can be understood from several perspectives. Firstly, it serves as a valuable research chemical and building block in organic synthesis for creating more complex molecules. mdpi.com The synthesis of this compound is typically achieved through the reaction of 3-chloro-o-toluidine with benzoyl chloride. ontosight.ai
Furthermore, this compound is utilized in analytical chemistry, specifically in the development of high-performance liquid chromatography (HPLC) methods. sielc.com Its use in such applications underscores its role as a standard for analytical method development and validation. sielc.com The broader family of benzamide derivatives is a focal point in drug discovery, with various analogues being investigated as histone deacetylase (HDAC) inhibitors, glucokinase activators, and anti-influenza agents. nih.govresearchgate.netnih.govscirp.org Research into related substituted benzamides, such as those with different halogen or alkyl substitutions, provides a strong impetus for the investigation of this compound and its potential biological activities. rsc.orgmdpi.comresearchgate.net The exploration of such compounds contributes to the understanding of structure-activity relationships within the benzamide class. mdpi.com
Chemical and Physical Properties of this compound
The following table summarizes the key chemical and physical properties of this compound.
| Property | Value | Source(s) |
| Molecular Formula | C₁₄H₁₂ClNO | cas.org |
| Molecular Weight | 245.70 g/mol | cas.org |
| CAS Number | 40447-04-9 | cas.org |
| Melting Point | 170 °C | cas.org |
| Boiling Point | 288.2°C at 760 mmHg | chemical-suppliers.eu |
| Density | 1.25 g/cm³ | chemical-suppliers.eu |
| Flash Point | 128.1°C | chemical-suppliers.eu |
| InChI | InChI=1S/C14H12ClNO/c1-10-12(15)8-5-9-13(10)16-14(17)11-6-3-2-4-7-11/h2-9H,1H3,(H,16,17) | cas.org |
| Canonical SMILES | CC1=C(C=CC=C1Cl)NC(=O)C2=CC=CC=C2 | cas.org |
Detailed Research Findings
While specific extensive research on the biological activities of this compound is not widely published, its structural components are present in various researched benzamide derivatives. For example, studies on other chloro-substituted benzamides have demonstrated a range of biological effects. mdpi.com The presence of the tolyl group is also a common feature in many biologically active compounds. rsc.orgmdpi.commdpi.com
The primary documented application of this compound is in the field of analytical chemistry. It has been used as an analyte in the development and validation of reverse-phase high-performance liquid chromatography (RP-HPLC) methods. sielc.com These methods are scalable and can be adapted for preparative separation to isolate impurities, and are also suitable for pharmacokinetic studies. sielc.com The mobile phase for such separations typically consists of acetonitrile (B52724), water, and an acid like phosphoric acid or formic acid for mass spectrometry compatibility. sielc.com
The general synthesis route for this compound involves the acylation of 3-chloro-o-toluidine with benzoyl chloride, a common method for forming amide bonds. ontosight.ai This straightforward synthesis makes it an accessible compound for further research and derivatization.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-(3-chloro-2-methylphenyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO/c1-10-12(15)8-5-9-13(10)16-14(17)11-6-3-2-4-7-11/h2-9H,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYBZYCYXYZUIHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20193463 | |
| Record name | N-(3-Chloro-o-tolyl)benzamide | |
| Source | EPA DSSTox | |
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Molecular Weight |
245.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40447-04-9 | |
| Record name | N-(3-Chloro-2-methylphenyl)benzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=40447-04-9 | |
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| Record name | N-(3-Chloro-o-tolyl)benzamide | |
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| Record name | 40447-04-9 | |
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| Record name | N-(3-Chloro-o-tolyl)benzamide | |
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| Record name | N-(3-chloro-o-tolyl)benzamide | |
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| Record name | N-(3-CHLORO-O-TOLYL)BENZAMIDE | |
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Synthetic Methodologies
Conventional Synthetic Routes for N-(3-Chloro-o-tolyl)benzamide and Related Benzamide (B126) Derivatives
The amide bond, a cornerstone of many chemical structures, is frequently formed through the acylation of amines. cbijournal.com This classic approach is a primary method for synthesizing this compound. Additionally, techniques adapted from peptide chemistry provide robust alternatives for benzamide synthesis.
Amide Formation via Acylation of Amines (e.g., 3-chloro-o-toluidine with benzoyl chloride)
The most direct and widely employed method for the synthesis of this compound is the acylation of 3-chloro-o-toluidine with benzoyl chloride. ontosight.ai This reaction, a classic example of nucleophilic acyl substitution, involves the attack of the amino group of 3-chloro-o-toluidine on the carbonyl carbon of benzoyl chloride. The reaction is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine (B128534), to neutralize the hydrochloric acid byproduct. chemmethod.com The choice of solvent and base can significantly influence the reaction's efficiency.
General Reaction Scheme:

Peptide Coupling Approaches for Benzamide Synthesis
Drawing from the field of peptide synthesis, a multitude of coupling reagents have been developed to facilitate amide bond formation under mild conditions. cbijournal.com These reagents activate the carboxylic acid (benzoic acid in this case) to form a highly reactive intermediate that is then readily attacked by the amine (3-chloro-o-toluidine). This approach is particularly useful when dealing with sensitive substrates or when aiming for high yields and purity. nih.gov
Commonly used peptide coupling reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) to suppress side reactions and reduce racemization. uni-kiel.denih.gov Phosphonium salts such as BOP (benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate) and PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate), as well as uronium salts like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), are also highly effective. sigmaaldrich.com
The general mechanism involves the activation of the carboxylic acid by the coupling reagent to form an active ester or a similar species, which then reacts with the amine to form the desired amide. uniurb.it The selection of the appropriate coupling reagent and reaction conditions is crucial for optimizing the synthesis of this compound and other benzamides. uni-kiel.de
Table of Common Peptide Coupling Reagents:
| Reagent Family | Examples | Additives |
| Carbodiimides | DCC, EDC | HOBt, HOAt |
| Phosphonium Salts | BOP, PyBOP | |
| Uronium/Aminium Salts | HBTU, HATU, HCTU, TBTU |
Advanced Synthetic Strategies and Mechanistic Considerations
Beyond conventional methods, advanced synthetic strategies offer alternative pathways to benzamides, often with improved efficiency or novel mechanistic insights.
Ring-Opening Reactions for Benzamide Synthesis (e.g., oxazin-4-one (B404625) derivatives)
An alternative approach to benzamide synthesis involves the ring-opening of heterocyclic precursors, such as benzoxazin-4-ones. ekb.eg These compounds can react with primary amines, leading to the formation of benzamide derivatives. nih.gov For instance, the reaction of a benzoxazin-4-one with an amine can proceed via nucleophilic attack on the carbonyl carbon, followed by ring cleavage to yield the corresponding N-substituted benzamide. rsc.org This method provides a versatile route to a variety of benzamides, with the final product's structure dependent on the substituents of both the benzoxazinone (B8607429) and the amine.
Influence of Reaction Conditions on Yield and Selectivity (e.g., solvents, bases, temperature)
The outcome of benzamide synthesis is highly dependent on the chosen reaction conditions.
Solvents: The choice of solvent can significantly impact reaction rates and yields. In the synthesis of benzamide derivatives, polar aprotic solvents like acetonitrile (B52724) (MeCN), ethyl acetate (B1210297) (EtOAc), and tetrahydrofuran (B95107) (THF) have been shown to provide higher yields compared to polar protic solvents like water and ethanol. orientjchem.org In some cases, dichloromethane (B109758) (DCM) has been identified as the optimal solvent, leading to significantly higher product yields. mdpi.com
Bases: The presence and nature of a base are critical, especially in acylation reactions, to neutralize acidic byproducts. chemmethod.com In peptide coupling reactions, non-nucleophilic bases like diisopropylethylamine (DIPEA) are commonly used. cbijournal.com The strength and type of base can influence the reaction's efficiency and selectivity. researchgate.net
Temperature: Reaction temperature is another key parameter. While many coupling reactions are performed at room temperature, adjusting the temperature can be necessary to control reaction rates and minimize side reactions. nih.gov In some instances, increasing the temperature can lead to higher product yields, while in others, lower temperatures are required to maintain selectivity. orientjchem.orgresearchgate.net
Table of Solvent Effects on Benzamide Synthesis Yield:
| Solvent | Yield (%) | Reference |
| Toluene | 30 | mdpi.com |
| Tetrahydrofuran (THF) | 37 | mdpi.com |
| Dioxane | 52 | mdpi.com |
| Dichloromethane (DCM) | 82 | mdpi.com |
| Acetonitrile (MeCN) | High | orientjchem.org |
| Ethyl Acetate (EtOAc) | High | orientjchem.org |
Exploration of N-Chloroamide Formation Pathways
The formation of N-chloroamides, where a chlorine atom is attached to the amide nitrogen, is a related area of study. These compounds are typically synthesized by reacting the corresponding amide with a chlorinating agent like hypochlorous acid or t-butyl hypochlorite (B82951). cdnsciencepub.comignited.in The kinetics and mechanisms of these reactions have been investigated, showing that hypochlorite is a key reactant. nih.govresearchgate.net N-chloroamides are reactive species and can participate in various chemical transformations. nih.govresearchgate.net In some cases, N-chloroamides have been used as bifunctional reagents in transition metal-catalyzed reactions, leading to the simultaneous amidation and chlorination of substrates. acs.org
Structural Elucidation and Characterization
Crystallographic Investigations
Intermolecular Interactions (e.g., N-H···O Hydrogen Bonds, C-H···O Hydrogen Bonds, π-π Stacking)
The crystal structure of N-(3-Chloro-o-tolyl)benzamide is significantly stabilized by a network of intermolecular forces, with hydrogen bonding playing a primary role. The presence of an amide linkage, aromatic rings, and a chloro-substituent facilitates a variety of interactions. nih.govontosight.ai
Table 1: Hydrogen Bond Geometry for this compound
| D–H···A | D–H (Å) | H···A (Å) | D···A (Å) | D–H···A (°) |
|---|---|---|---|---|
| N—H···O | 0.86 | 2.12 | 2.95 | 162 |
Data sourced from crystallographic studies of related benzamide (B126) structures.
C-H···O Hydrogen Bonds: While not explicitly detailed in the primary crystallographic report for this specific molecule, weak C-H···O hydrogen bonds are commonly observed in related structures and contribute to crystal packing stability. researchgate.net These interactions typically involve aromatic or methyl C-H donors and the carbonyl oxygen acceptor, further reinforcing the molecular assembly.
π-π Stacking: In the crystal structure of this compound, the two aromatic rings (the benzoyl ring and the 3-chloro-o-tolyl ring) are nearly coplanar, with a very small dihedral angle of 3.48 (5)° between them. nih.gov This planarity is notable when compared to other benzamide isomers where the rings can be significantly twisted relative to each other. iucr.org While the primary report does not specify significant π-π stacking interactions, the near-coplanar arrangement could potentially facilitate such interactions, which are known to contribute to the packing in other benzamide derivatives. ontosight.ai
Crystal Packing Analysis (e.g., Hirshfeld Surface Analysis and 2D Fingerprint Plots)
To quantitatively and visually analyze the complex network of intermolecular interactions within a crystal, Hirshfeld surface analysis and the associated 2D fingerprint plots are powerful tools. bohrium.com This method allows for the mapping of all intermolecular contacts simultaneously and provides a summary of the interaction landscape experienced by a molecule within its crystal environment. bohrium.com While a specific Hirshfeld analysis for this compound is not available in the cited literature, the methodology and typical findings can be described based on analyses of closely related benzamide compounds. researchgate.net
Hirshfeld Surface Analysis: The Hirshfeld surface is a graphical representation of the space a molecule occupies in a crystal. The surface is colored according to various properties, such as the normalized contact distance (dnorm), which highlights regions involved in intermolecular contacts. Red spots on the dnorm surface indicate close intermolecular contacts, typically corresponding to hydrogen bonds, while blue regions represent areas with weaker or no significant contacts. belgium.be
For benzamide derivatives, the most significant contacts typically are:
H···H Contacts: Often comprising the largest percentage of the surface, representing van der Waals forces. In one related compound, these accounted for 47.2% of contacts. researchgate.net
O···H/H···O Contacts: These appear as distinct, sharp spikes in the fingerprint plot and correspond to N-H···O and C-H···O hydrogen bonds. Their contribution can be significant, for instance, 30.5% in one N-benzamidobenzamide derivative. researchgate.net
C···H/H···C Contacts: These are indicative of C-H···π interactions and are generally seen as wing-like features on the plot. A typical contribution is around 29%. researchgate.net
Cl···H/H···Cl Contacts: The presence of the chlorine atom would also contribute to the surface contacts, which would be quantifiable through a dedicated analysis.
Table 2: Illustrative Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of a Related Benzamide
| Contact Type | Contribution (%) | Appearance on Fingerprint Plot |
|---|---|---|
| H···H | ~47% | Large, diffuse region in the middle |
| O···H / H···O | ~13-31% | Sharp, distinct spikes |
| C···H / H···C | ~28-29% | Symmetrical "wings" |
Data is illustrative and sourced from analyses of different but structurally related benzamide compounds. researchgate.net
This analytical approach provides a comprehensive quantitative picture of how individual molecules assemble into a stable crystal lattice, complementing the classical description of individual hydrogen bonds and stacking interactions.
Computational Chemistry and Theoretical Studies
Density Functional Theory (DFT) Calculations
DFT calculations are a cornerstone of modern computational chemistry, enabling the detailed analysis of a molecule's electronic and structural properties. These calculations have been applied to various benzamide (B126) derivatives to understand their behavior.
Electronic Structure Analysis (e.g., Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies)
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between HOMO and LUMO (Egap) is a key indicator of molecular stability; a smaller gap suggests higher reactivity. nih.gov
For benzamide derivatives, DFT studies at levels like B3LYP/6-311++G(d,p) are used to calculate these energies. For instance, in a related compound, 4-(aminomethyl)-N-(4-fluorophenyl)benzamide, the HOMO was found to be localized on the benzamide core and the fluorophenyl ring, while the LUMO was primarily on the amide carbonyl group. This suggests these are the likely sites for chemical reactions. The HOMO-LUMO energy gap can be influenced by solvent polarity, with polar solvents often leading to stabilization.
| Parameter | Gas Phase (eV) | Methanol (eV) |
|---|---|---|
| HOMO Energy | -7.343 | -7.141 |
| LUMO Energy | -1.821 | -1.733 |
| HOMO-LUMO Gap | 5.522 | 5.408 |
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable visualization tool that illustrates the charge distribution on a molecule's surface. researchgate.net It helps in identifying the regions that are prone to electrophilic and nucleophilic attacks. researchgate.netuni-muenchen.de In an MEP map, regions of negative potential, typically colored red, indicate electron-rich areas that are susceptible to attack by electrophiles. Conversely, regions of positive potential, shown in blue, are electron-poor and are targets for nucleophiles. researchgate.net
For amide-containing molecules, the oxygen atom of the carbonyl group typically represents a region of high negative electrostatic potential, making it a likely site for hydrogen bonding and electrophilic interactions. researchgate.net The aromatic rings and the amide proton can exhibit positive potential. The specific MEP map for N-(3-Chloro-o-tolyl)benzamide would reveal how the chloro and methyl substituents alter this potential distribution, thereby influencing its intermolecular interactions. ontosight.ai
Conformational Analysis and Potential Energy Profiles
Conformational analysis is performed to identify the most stable three-dimensional arrangement of a molecule (its global minimum conformation) and to understand the energy barriers between different conformations. researchgate.netresearchgate.net This is often achieved by calculating the potential energy surface (PES) through systematic variation of key dihedral angles. researchgate.net
For flexible molecules like this compound, which has rotational freedom around the amide bond and the bonds connecting the aromatic rings, conformational analysis is crucial. scispace.com DFT methods are employed to optimize the geometry of various conformers and calculate their relative energies. researchgate.net The resulting potential energy profile reveals the most stable conformer and the energy required for conformational changes, which can be important for its interaction with biological receptors. researchgate.netresearchgate.net
Quantum Chemical Parameters (e.g., Total Energy, Electron Affinity, Ionization Energy, Chemical Softness)
Beyond HOMO and LUMO energies, a range of other quantum chemical parameters can be derived from DFT calculations to further characterize a molecule's reactivity and stability. researchgate.netdergipark.org.tr These parameters are calculated using the energies of the neutral molecule and its corresponding cation and anion. nih.gov
Total Energy: Represents the total energy of the molecule in its optimized geometry.
Ionization Potential (I): The energy required to remove an electron from the molecule (I ≈ -EHOMO). researchgate.net
Electron Affinity (A): The energy released when an electron is added to the molecule (A ≈ -ELUMO). researchgate.net
Electronegativity (χ): A measure of the molecule's ability to attract electrons (χ = (I + A) / 2). researchgate.net
Chemical Hardness (η): A measure of the molecule's resistance to changes in its electron distribution (η = (I - A) / 2). researchgate.net
Chemical Softness (S): The reciprocal of chemical hardness, indicating higher reactivity (S = 1 / η). researchgate.net
These parameters provide a quantitative basis for comparing the reactivity of different molecules and understanding their chemical behavior. dergipark.org.tr
| Parameter | Formula | Significance |
|---|---|---|
| Ionization Potential (I) | I ≈ -EHOMO | Electron-donating ability |
| Electron Affinity (A) | A ≈ -ELUMO | Electron-accepting ability |
| Electronegativity (χ) | χ = (I + A) / 2 | Overall electron-attracting tendency |
| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to electronic change, stability |
| Chemical Softness (S) | S = 1 / η | Reactivity |
Molecular Modeling and Dynamics
Molecular modeling techniques, including molecular docking, are used to simulate the interaction of a small molecule (ligand) with a larger molecule, typically a protein receptor. These methods are instrumental in drug discovery and development.
Molecular Docking Studies for Receptor Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. researchgate.netphyschemres.org The process involves placing the ligand in various positions and orientations within the receptor's binding site and calculating the binding energy for each pose. physchemres.org The pose with the lowest binding energy is considered the most likely binding mode. researchgate.net
For this compound, molecular docking studies could be used to investigate its potential to interact with various biological targets, such as enzymes or receptors implicated in disease. isciii.es For example, derivatives of N-(3-chloro-4-fluorophenyl)-1-phenylmethanimine have been docked against the monoamine oxidase-B (MAO-B) enzyme to evaluate their potential as anti-Parkinson's agents. asiapharmaceutics.info Such studies can identify key interactions, like hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues of the receptor's active site, providing a rationale for its potential biological activity. physchemres.org The results of docking studies are often expressed as a binding affinity or docking score, with more negative values indicating a stronger interaction. asiapharmaceutics.info
Molecular Dynamic Simulations for Complex Stability (e.g., protein-ligand interactions)
Molecular dynamics (MD) simulations are powerful computational tools used to study the physical movements of atoms and molecules over time. In the context of drug discovery and computational chemistry, MD simulations provide valuable insights into the stability of a ligand, such as this compound, when bound to a protein target. These simulations can predict the binding affinity, conformational changes, and the key interactions that stabilize the protein-ligand complex.
While specific molecular dynamics simulation studies on this compound are not extensively available in the public domain, the broader class of benzamide derivatives has been the subject of numerous computational studies. These studies shed light on the general approach and the utility of MD simulations in understanding their mechanism of action. Benzamides have been investigated as inhibitors for a variety of protein targets, including those involved in cancer, infectious diseases, and neurological disorders. nih.govsciforum.netuni-lj.sitandfonline.commdpi.com
The general workflow for such a study involves first docking the benzamide derivative into the binding site of a target protein. This initial static model is then subjected to MD simulations, where the system is placed in a simulated physiological environment (typically a box of water molecules with ions at a specific concentration and temperature). The simulation then calculates the forces between atoms and their subsequent movements over a period of nanoseconds to microseconds.
Key parameters analyzed from these simulations to assess complex stability include:
Root Mean Square Deviation (RMSD): This parameter measures the average deviation of the protein and ligand atoms from their initial docked positions over the course of the simulation. A stable RMSD value suggests that the ligand remains securely bound in the binding pocket.
Root Mean Square Fluctuation (RMSF): RMSF is calculated for individual amino acid residues of the protein. It helps to identify which parts of the protein become more or less flexible upon ligand binding.
Hydrogen Bond Analysis: The number and duration of hydrogen bonds formed between the ligand and the protein are monitored throughout the simulation. Consistent hydrogen bonding is a strong indicator of a stable interaction.
Binding Free Energy Calculations: Methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) or Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) are often used to estimate the binding free energy of the protein-ligand complex. A lower binding free energy indicates a more stable and favorable interaction.
For instance, studies on benzamide derivatives targeting the bacterial cell division protein FtsZ have utilized MD simulations to understand the structural basis for their antibacterial activity. uni-lj.si Similarly, computational investigations of benzamides as inhibitors of Rho-associated kinase-1 (ROCK1) have employed MD simulations to confirm the stability of the inhibitors in the binding pocket. tandfonline.com In the context of Alzheimer's disease, MD simulations have been used to explore the stabilizing effect of benzamide derivatives on enzymes like acetylcholinesterase (AChE). mdpi.com
To illustrate the type of data generated from such a study, the following tables present hypothetical yet representative findings from a simulated molecular dynamics study of this compound with a putative protein target.
Table 1: Hypothetical RMSD Values for Protein-Ligand Complex
| Simulation Time (ns) | Protein RMSD (Å) | Ligand RMSD (Å) |
|---|---|---|
| 0 | 0.00 | 0.00 |
| 10 | 1.25 | 0.85 |
| 20 | 1.50 | 0.90 |
| 30 | 1.45 | 0.88 |
| 40 | 1.55 | 0.92 |
| 50 | 1.52 | 0.91 |
Table 2: Hypothetical Binding Free Energy Calculation (MM/GBSA)
| Energy Component | Value (kcal/mol) |
|---|---|
| Van der Waals Energy | -45.2 ± 3.5 |
| Electrostatic Energy | -20.8 ± 2.1 |
| Polar Solvation Energy | 35.5 ± 2.8 |
| Non-polar Solvation Energy | -5.1 ± 0.5 |
| Binding Free Energy (ΔGbind) | -35.6 ± 4.2 |
These tables illustrate that a stable RMSD for both the protein and the ligand, coupled with a favorable negative binding free energy, would suggest that this compound forms a stable complex with the hypothetical protein target. The breakdown of the binding free energy can further reveal the key driving forces for the interaction, such as van der Waals forces or electrostatic interactions. Such computational insights are invaluable for the rational design and optimization of more potent and selective benzamide-based therapeutic agents.
Chemical Reactivity and Reaction Mechanisms
Mechanistic Pathways of Amide Bond Formation
The formation of the amide bond in N-(3-Chloro-o-tolyl)benzamide is most commonly achieved through nucleophilic acyl substitution. This reaction class involves the attack of a nucleophile—in this case, the amino group of 3-chloro-o-toluidine—on an electrophilic carbonyl carbon of a benzoic acid derivative. ontosight.aiscribd.com The specific pathway can vary depending on the activating agent used for the carboxylic acid.
One of the most direct methods involves the reaction of 3-chloro-o-toluidine with benzoyl chloride. ontosight.aicsic.es The mechanism proceeds via a nucleophilic addition-elimination pathway. The lone pair of electrons on the nitrogen atom of the amine attacks the carbonyl carbon of the highly reactive acyl chloride. This leads to the formation of a transient tetrahedral intermediate. scribd.com Subsequently, this intermediate collapses, expelling the chloride ion, which is an excellent leaving group, and a proton is lost from the nitrogen atom, typically facilitated by a base, to yield the final amide product. scribd.comtaylorandfrancis.com
Alternative strategies for amide bond formation rely on activating the carboxylic acid with various coupling reagents. These methods avoid the use of highly reactive acyl halides. acs.org
Carbodiimide-Mediated Coupling: Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) activate benzoic acid to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by 3-chloro-o-toluidine to form the amide.
Phosphonium Salt-Based Coupling: Reagents such as Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) are used to generate an activated acyloxy-phosphonium species from benzoic acid. This species readily reacts with the amine. nih.gov Recent methodologies also describe the in-situ generation of chloro- and imido-phosphonium salts from reagents like triphenylphosphine (B44618) and N-chlorophthalimide, which then activate the carboxylic acid for amidation. nih.govacs.orgresearchgate.net
Silane-Mediated Amidation: The condensation of carboxylic acids and amines can be mediated by silane (B1218182) derivatives. rsc.org This pathway involves the formation of an acyloxysilane intermediate, followed by the addition of the amine. rsc.org
The general scheme for nucleophilic acyl substitution is summarized below:
Table 1: General Steps in Nucleophilic Acyl Substitution for Amide Formation| Step | Description | Intermediate |
|---|---|---|
| 1. Nucleophilic Attack | The nitrogen atom of the amine (3-chloro-o-toluidine) attacks the electrophilic carbonyl carbon of the activated benzoic acid derivative (e.g., benzoyl chloride). The π-bond of the carbonyl group breaks. | Tetrahedral Carbonyl Addition Intermediate |
| 2. Elimination of Leaving Group | The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating the leaving group (e.g., Cl⁻). A base removes the proton from the nitrogen atom. | this compound |
Influence of Substituents on Reaction Thermodynamics and Kinetics
The substituents on both the aniline (B41778) and benzoyl rings—specifically the chloro and o-tolyl groups—exert significant electronic and steric effects that influence the thermodynamics and kinetics of the amide formation reaction. mdpi.comnih.gov
The nucleophilicity of the amine (3-chloro-o-toluidine) is a critical factor for the reaction rate. This property is modulated by the two substituents on its aromatic ring:
3-Chloro Group: As an electron-withdrawing group, the chlorine atom deactivates the aromatic ring through its inductive effect (-I). This reduces the electron density on the nitrogen atom, thereby decreasing its nucleophilicity and slowing the rate of reaction compared to an unsubstituted aniline. ontosight.ai
o-Tolyl (2-Methyl) Group: The methyl group is electron-donating through its inductive effect (+I) and hyperconjugation. This effect increases the electron density on the ring and on the nitrogen atom, enhancing its nucleophilicity. However, its position at the ortho position relative to the amino group introduces significant steric hindrance. rsc.org This steric bulk can impede the approach of the amine to the electrophilic carbonyl center, potentially slowing the reaction rate. rsc.org The net effect on reactivity is a balance between the opposing electronic effects of the chloro and methyl groups and the steric hindrance from the ortho-methyl group.
Computational and experimental studies on similar systems show that steric effects can be more impactful than electronic effects in certain amide formation processes. rsc.org For instance, reactions involving ortho-substituted benzoic acids or anilines are often slower than their meta or para isomers due to steric hindrance preventing the formation of the necessary transition states. rsc.org
Table 2: Effects of Substituents on the Reactivity of 3-chloro-o-toluidine
| Substituent | Position | Electronic Effect | Steric Effect | Impact on Nucleophilicity |
|---|---|---|---|---|
| Chloro | meta (3-position) | Electron-withdrawing (-I effect) | Minimal | Decreases |
| Methyl | ortho (2-position) | Electron-donating (+I effect) | Significant Hindrance | Increases (electronically) but is counteracted by steric blocking |
Nucleophilic Reaction Dynamics in Benzamide (B126) Synthesis
The synthesis of this compound via the reaction of 3-chloro-o-toluidine with an activated benzoyl derivative is a dynamic process centered around the nucleophilic acyl substitution mechanism. scribd.comresearchgate.net
The reaction is initiated by the nucleophilic attack of the amine's nitrogen on the carbonyl carbon. taylorandfrancis.com For this to occur efficiently, the carbonyl group must be sufficiently electrophilic. Using benzoyl chloride or activating benzoic acid with a coupling agent achieves this. The reaction dynamics can be broken down into key stages:
Collapse of the Intermediate: The tetrahedral intermediate is unstable and rapidly collapses to restore the thermodynamically favorable carbonyl double bond. This collapse involves the ejection of the best leaving group attached to the former carbonyl carbon. In the case of benzoyl chloride, the chloride ion is an excellent leaving group, making this step facile. scribd.com If a coupling agent is used, the leaving group is the activated form of the agent.
Proton Transfer: Following the collapse of the intermediate and ejection of the leaving group, a positively charged nitrogen species is formed. A base present in the reaction mixture (such as triethylamine (B128534) or even another molecule of the amine reactant) removes a proton from the nitrogen to yield the neutral, stable amide product. commonorganicchemistry.com
In some cases, reactants or catalysts can play a more active role in the dynamics. For example, computational studies have shown that a second molecule of a carboxylic acid can act as a catalyst by forming hydrogen bonds, which increases the electrophilicity of the carbonyl group and the nucleophilicity of the amine, thereby facilitating the C-N bond formation. acs.org The solvent can also play a role, with polar aprotic solvents often being preferred to solvate charged intermediates without interfering with the nucleophile. acs.org
Structure Activity Relationship Sar Studies
Influence of Chloro Substitution on Chemical Reactivity and Biological Activity
The presence and position of a chloro substituent on the N-aryl ring of benzamide (B126) derivatives can significantly modulate the molecule's physicochemical properties and, consequently, its biological activity. researchgate.neteurochlor.org In N-(3-Chloro-o-tolyl)benzamide, the chlorine atom is located at the 3-position of the o-tolyl group.
The chlorine atom is an electron-withdrawing group, which can influence the electron density of the aromatic ring and the adjacent amide bond. ontosight.aiscience.gov This electronic effect can impact the molecule's reactivity in several ways. ontosight.ai For instance, the polarization of the molecule due to the chloro group can enhance hydrophobic interactions with biological receptors. researchgate.net An increase in lipophilicity is a known effect of introducing a chlorine atom, which can improve the partitioning of the compound into cell membranes or the lipophilic pockets of proteins. researchgate.net
In various classes of biologically active compounds, the introduction of a chlorine atom has been shown to be crucial for enhancing activity. eurochlor.org Studies on different scaffolds have demonstrated that chloro-substituted analogs can exhibit improved potency. For example, in a series of sulfamoyl-benzamides, a 2-chloro substituted derivative was identified as a potent and selective inhibitor of human nucleoside-triphosphate diphosphatase 8 (h-NTPDase8). rsc.org Similarly, in a study of benzamidothiazoles, the nature of the substituent on the phenyl ring was found to be critical for activity. nih.gov While direct studies on this compound are limited, the general principles of SAR suggest that the 3-chloro substituent likely plays a key role in defining its interaction with biological targets, potentially through a combination of electronic and steric effects that favor a binding conformation or enhance membrane permeability. researchgate.neteurochlor.org
Role of Aromatic and Amide Moieties in Molecular Interactions and Recognition
The this compound molecule is composed of three key structural components: the benzoyl aromatic ring, the N-(3-chloro-o-tolyl) aromatic ring, and the central amide linkage. Each of these plays a distinct and crucial role in molecular interactions and recognition. ontosight.ai
The aromatic rings are capable of participating in several non-covalent interactions, which are fundamental for the binding of a ligand to a biological target. These interactions include:
π-π Stacking: The electron-rich π systems of the benzene (B151609) rings can stack with the aromatic residues of amino acids like phenylalanine, tyrosine, and tryptophan in a protein's binding site. acs.org
Hydrophobic Interactions: The non-polar nature of the aromatic rings allows them to fit into hydrophobic pockets within a receptor, displacing water molecules and leading to a thermodynamically favorable interaction. ontosight.ai
Correlation of Substituent Electronic Effects with Biological Efficacy
The electronic properties of substituents on the aromatic rings of benzamide derivatives are a key determinant of their biological efficacy. spu.edu.sy Quantitative structure-activity relationship (QSAR) studies often correlate a substituent's electronic effect, measured by the Hammett substituent constant (σ), with biological activity. spu.edu.sy
Electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) alter the electron distribution within the molecule, which can affect its binding affinity to a target and its pharmacokinetic properties. science.gov
Electron-Withdrawing Groups (EWGs): In the case of this compound, the chlorine atom is an EWG. ontosight.ai EWGs can increase the acidity of the N-H proton of the amide, making it a better hydrogen bond donor. They can also influence the reactivity of the aromatic ring in metabolic reactions. Studies on other series of compounds have shown that the presence of EWGs can be either beneficial or detrimental to activity, depending on the specific biological target. For example, in a series of benzylamines, the addition of electron-withdrawing fluorine substituents was explored to convert substrates of monoamine oxidase (MAO) into inactivators. nih.gov
Electron-Donating Groups (EDGs): Conversely, EDGs like the methyl group on the tolyl ring increase electron density. In some benzamide series, electron-rich substituents have been found to be more potent. acs.org For instance, in a study of benzamides as inhibitors of Mycobacterium tuberculosis, smaller, electron-rich substitutions at the C-5 position of the benzamide core were found to be most active. acs.org
The interplay between the electron-withdrawing chloro group and the electron-donating methyl group in this compound creates a specific electronic profile that influences its biological activity.
Comparative SAR with Related Benzamide Analogs and Derivatives
To understand the SAR of this compound, it is informative to compare it with related analogs and derivatives. These comparisons help to elucidate the importance of each structural feature.
In a study of substituted N-benzylpyrazine-2-carboxamides, it was found that the nature and position of substituents on the aromatic ring significantly influenced antimycobacterial activity. mdpi.com For example, 3-trifluoromethyl and 4-methoxy groups were identified as favorable substituents. mdpi.com This highlights that even subtle changes to the substitution pattern can lead to significant differences in biological effect.
Another study on pyrazole-linked 1,2,4-oxadiazoles, which are bioisosteres of benzamides, showed that compounds with a 3-chloro-2-methyl substitution on the N-phenyl ring exhibited good insecticidal activity. nih.gov This provides evidence that the 3-chloro-2-methylphenyl moiety, as present in this compound, can be a favorable structural motif for biological activity in certain contexts.
The table below presents a conceptual comparison based on findings from various benzamide and anilide series, illustrating how structural modifications could potentially influence activity relative to this compound.
| Compound Name | Modification from this compound | Potential Impact on Activity (based on general SAR principles) | Reference |
| N-(o-tolyl)benzamide | Removal of the 3-chloro group | May decrease lipophilicity and alter electronic interactions, potentially reducing potency. | researchgate.net |
| N-(3-Chloro-phenyl)benzamide | Removal of the 2-methyl group | The absence of the methyl group could alter the conformational preference and hydrophobic interactions. | nih.gov |
| N-(3-Fluoro-o-tolyl)benzamide | Replacement of chloro with fluoro | Fluorine is also an EWG but is smaller than chlorine, which would lead to different steric and electronic effects. | nih.gov |
| N-(3-Chloro-o-tolyl)-4-nitrobenzamide | Addition of a nitro group to the benzoyl ring | The strong EWG (nitro) would significantly alter the electronic properties of the benzoyl part of the molecule. | science.govspu.edu.sy |
This table is illustrative and based on general SAR principles; specific activities would require experimental validation.
These comparative analyses underscore the precise structural requirements for activity and demonstrate how this compound fits within the broader chemical space of biologically active benzamides. researchgate.netmdpi.comnih.gov
Pharmacological and Agro Chemical Activity Research Mechanism Oriented
Antimicrobial Activity
The potential for benzamide (B126) compounds to act as antimicrobial agents is an active area of research. ontosight.ai The introduction of substituents like a chloro group can significantly influence their biological action. ontosight.ai
The antimicrobial effects of benzamide derivatives are often attributed to their ability to interfere with essential microbial processes. ontosight.ai One proposed mechanism is the inhibition of microbial enzymes crucial for survival. ontosight.ai Furthermore, these compounds may disrupt DNA replication in bacteria. ontosight.ai For instance, research on the broader class of pyrrolamide compounds, which share structural similarities, has identified DNA gyrase as a target. Inhibition of this enzyme's ATPase activity effectively blocks bacterial replication. mdpi.com Other related heterocyclic compounds have been found to potentially inhibit enzymes like E. coli MurB, which is involved in peptidoglycan biosynthesis, a key component of the bacterial cell wall. nih.gov
Studies on various benzamide derivatives demonstrate a spectrum of antibacterial activity. While specific data for N-(3-Chloro-o-tolyl)benzamide against a full panel of bacteria is not extensively documented in a single report, research on analogous compounds provides insight into its potential efficacy. For example, certain N-(1,3,4-thiadiazol-2-yl)benzamide derivatives have shown potent activity against both Staphylococcus aureus and Escherichia coli. Similarly, studies on other complex benzamides have reported activity against Bacillus subtilis and Klebsiella pneumoniae. niscpr.res.inias.ac.innih.gov
The table below summarizes findings for various benzamide derivatives against the specified bacterial strains.
| Bacterial Strain | Gram Type | Finding for Related Benzamide Derivatives |
| Staphylococcus aureus | Gram-positive | Derivatives of N-(1,3,4-thiadiazol-2-yl)benzamide show potent activity (MIC: 2–8 µg/mL). Other derivatives required higher concentrations (MIC: 125 µg/mL). mdpi.com |
| Bacillus subtilis | Gram-positive | Chloro and nitro substituted thiazolyl pyrimidine (B1678525) benzamides displayed excellent activity, in some cases greater than the standard drug, Chloramphenicol. niscpr.res.in Some derivatives showed moderate activity (MIC: 125 µg/mL). mdpi.com |
| Escherichia coli | Gram-negative | N-(1,3,4-thiadiazol-2-yl)benzamide derivatives have demonstrated efficacy (MIC: 2–8 µg/mL). However, some organotin(IV) chlorobenzoates were inactive against E. coli. unila.ac.id |
| Klebsiella pneumoniae | Gram-negative | Research on 2-Chloro- N-(4-fluoro-3-nitrophenyl)acetamide suggests it acts on penicillin-binding proteins, leading to cell lysis. nih.gov Synthesized 1,2,3-triazoles containing benzothiazole (B30560) have also been explored for activity against this bacterium. ias.ac.in |
Anticancer Activity
Benzamide derivatives are recognized for their potential as anticancer agents through mechanisms that inhibit cancer cell growth and promote cell death. ontosight.ai
Research on N-substituted benzamides, such as the related compound declopramide, has shown they can induce a G2/M cell cycle block, effectively halting cell division. nih.gov Following cell cycle arrest, these compounds can trigger apoptosis, or programmed cell death. nih.gov This apoptotic pathway is initiated through the release of cytochrome c from the mitochondria into the cytosol, which in turn activates caspase-9. nih.gov Caspase-9 is an initiator caspase that subsequently activates executioner caspases (like caspase-3), which carry out the process of cell death by cleaving vital cellular proteins. nih.govnih.govsemanticscholar.org This induction of apoptosis has been observed to occur independently of the p53 tumor suppressor protein in some cancer cell lines. nih.gov
A key anticancer strategy for benzamide compounds involves the inhibition of specific enzymes that are critical for tumor growth and survival. researchgate.net One significant target is β-tubulin. acs.org Research on 4-chloro-3-nitrobenzamide (B92726), a related analogue, suggests a mechanism of covalent modification of β-tubulin. acs.orgnih.gov In this model, a nucleophilic amino acid side chain within the protein displaces the chloro substituent on the benzamide ring, forming a permanent covalent bond with the target protein and disrupting microtubule function, which is essential for cell division. acs.orgnih.gov Other research has pointed to the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) as a mechanism for related compounds. nih.govmdpi.com VEGFR-2 is a key kinase in angiogenesis, the process by which tumors form new blood vessels to sustain their growth. nih.gov By inhibiting this enzyme, the compounds can stifle tumor progression. nih.govmdpi.com
Anti-inflammatory Activity
The benzamide scaffold is also explored for its anti-inflammatory properties. ontosight.ai This activity is generally linked to the inhibition of enzymes involved in the inflammatory response. ontosight.ai For example, pharmacological studies on a complex derivative, p-chlorophenylamide of 3-methyl-5-benzoylaminoizothiazole-4-carboxylic acid, demonstrated strong anti-inflammatory activity in various tests of non-specific inflammation. nih.gov Research on other heterocyclic derivatives has also shown moderate anti-inflammatory effects compared to standard drugs like indomethacin. researchgate.net
Inhibition of Enzymes Involved in Inflammatory Responses
Benzamide derivatives have been a subject of interest for their potential anti-inflammatory properties. ontosight.ai Research has shown that these compounds can inhibit enzymes that play a crucial role in the inflammatory response. ontosight.ai The core structure of benzamide, with its amide group and aromatic rings, allows for various intermolecular interactions, which can be pivotal in its biological activity. ontosight.ai The introduction of substituents, such as a chloro group on the o-tolyl ring in this compound, can significantly influence its anti-inflammatory potential by modifying its electronic properties and how it binds to target enzymes. ontosight.ai While the broad class of benzamides is recognized for these properties, specific studies on this compound's direct interaction with inflammatory enzymes are areas of ongoing investigation. ontosight.ai Some benzamide derivatives have been noted to inhibit the expression of cyclooxygenase-2, interleukin-1β, and tumor necrosis factor, which are key mediators of inflammation. researchgate.net
The kynurenine (B1673888) pathway (KP) is integral to cellular energy generation and tryptophan metabolism. During inflammation, KP enzymes like kynurenine 3-monooxygenase (KMO) are upregulated, leading to the production of toxic substances that can cause various disorders. nih.gov Certain pyridine (B92270) carboxylic acid derivatives, which share structural motifs with benzamides, have been identified as inhibitors of these pathways, highlighting a potential mechanism for anti-inflammatory action. nih.gov
Pesticidal Applications
The benzamide class of compounds has been explored for a range of agricultural applications due to their biological activities. ontosight.ai
Insecticidal Activity and Target Pest Spectrum
Derivatives of benzamide have demonstrated notable insecticidal properties against a variety of agricultural pests. Research into novel pyrazole-linked 1,2,4-oxadiazoles, which are structurally related to benzamides, has shown lethal activities against several key pests. mdpi.comresearchgate.net
A study on these compounds revealed their effectiveness at a concentration of 500 mg/L against the following pests:
Mythimna separata (Oriental armyworm)
Helicoverpa armigera (Cotton bollworm)
Ostrinia nubilalis (European corn borer)
Spodoptera frugiperda (Fall armyworm)
Specifically, one compound in the study, designated as 14q , showed a significant 70% insecticidal activity against Mythimna separata. mdpi.comresearchgate.net Another compound, 14i , exhibited a 70% lethality rate against Spodoptera frugiperda. mdpi.com However, the insecticidal activities against Helicoverpa armigera and Ostrinia nubilalis were generally below 50% for the tested compounds. mdpi.com The inhibitory activities against the mosquito larvae of Culex pipiens pallens were also found to be below 40% at a concentration of 10 mg/L. mdpi.com
The following table summarizes the insecticidal activity of selected benzamide derivatives against various pests.
| Pest Species | Compound | Activity |
| Mythimna separata | 14q | 70% |
| Spodoptera frugiperda | 14i | 70% |
| Helicoverpa armigera | 14a-s | <50% |
| Ostrinia nubilalis | 14a-s | <50% |
| Culex pipiens pallens | 14a-s | <40% at 10 mg/L |
Fungicidal Activity and Target Fungal Spectrum
Benzamide derivatives have also been investigated for their potential as fungicides, showing activity against several plant pathogenic fungi. ontosight.airsc.org
Studies on pyrazole-linked 1,2,4-oxadiazole (B8745197) benzamides have demonstrated their efficacy. For instance, compound 14h showed a notable 77.8% inhibition rate against Pyricularia oryzae, the fungus responsible for rice blast disease. mdpi.comresearchgate.net Other compounds in the same series (14e , 14k , 14n , and 14r ) also displayed antifungal activities ranging from 55.6% to 66.7% against the same pathogen. mdpi.comresearchgate.net
Further research on similar structures revealed that compound 12h exhibited a 100% inhibition rate against Pyricularia oryzae, comparable to the commercial fungicide bixafen. rsc.org Compounds 12f , 12k , and 12r also showed significant inhibition rates from 52.9% to 100%. rsc.org Against Sclerotinia sclerotiorum, which causes white mold, compounds 12f , 12h , 12k , and 12o demonstrated moderate fungicidal activities, with inhibition rates of 50.0%, 50.0%, 69.2%, and 60.6%, respectively. rsc.org
Novel sulfoximine (B86345) derivatives containing a nitroguanidine (B56551) moiety, structurally related to benzamides, also showed excellent antifungal activities against a range of agricultural fungi, including Sclerotinia sclerotiorum, Botrytis cinerea, and Pyricularia grisea. acs.org
The table below presents the fungicidal activity of certain benzamide derivatives against specific fungal pathogens.
| Fungal Species | Compound | Inhibition Rate |
| Pyricularia oryzae | 14h | 77.8% |
| Pyricularia oryzae | 14e, 14k, 14n, 14r | 55.6% - 66.7% |
| Pyricularia oryzae | 12h | 100% |
| Pyricularia oryzae | 12f, 12k, 12r | 52.9% - 100% |
| Sclerotinia sclerotiorum | 12k | 69.2% |
| Sclerotinia sclerotiorum | 12o | 60.6% |
| Sclerotinia sclerotiorum | 12f, 12h | 50.0% |
| Botrytis cinerea | Not specified | Active |
Herbicidal Activity (General Benzamide Class)
The benzamide class of compounds is recognized for its herbicidal properties, primarily acting as inhibitors of the photosynthetic system II (PSII). tandfonline.comtandfonline.com This mechanism disrupts the electron transport chain in chloroplasts, which is essential for photosynthesis, leading to weed death. tandfonline.com
Pronamide is a well-known benzamide herbicide used for pre-emergence and early post-emergence control of grasses and certain broadleaf weeds. tandfonline.com The ongoing development of herbicide-resistant weeds necessitates the search for new agrochemicals, and benzamide derivatives continue to be a focus of this research. tandfonline.comtandfonline.com Quantitative Structure-Activity Relationship (QSAR) studies are employed to model the herbicidal activities of benzamide and thiobenzamide (B147508) derivatives to design more potent compounds. tandfonline.comtandfonline.com These studies help in understanding how different chemical features of the molecules affect their herbicidal efficacy. tandfonline.com For instance, 3,5-Dichloro-N-isopropylbenzamide is another benzamide derivative that has been evaluated for its herbicidal activity. ontosight.ai
Other Investigated Biological Activities (of Benzamide Derivatives)
Antiviral Mechanisms
Benzamide derivatives have emerged as a promising class of antiviral agents, with research focusing on their mechanisms of action against various viruses.
One of the primary antiviral mechanisms of benzamide derivatives is the modulation of viral capsid assembly. nih.gov In the context of the Hepatitis B virus (HBV), certain benzamide derivatives have been shown to disrupt the normal assembly of the viral capsid, which is a crucial step in the viral replication cycle. researchgate.netnih.gov These compounds can interfere with the formation of nucleocapsids, which package the viral genome and polymerase. nih.gov By altering capsid assembly, these derivatives can significantly reduce the amount of viral DNA in the cytoplasm. researchgate.net This mechanism is distinct from that of many current antiviral drugs, offering a potential new avenue for treating chronic HBV infections. asm.org
Another antiviral mechanism involves direct interaction with and stabilization of the viral capsid. mdpi.com Studies on N-phenyl benzamides against Coxsackievirus A9 (CVA9) have shown that these compounds bind directly to the virions. mdpi.com This binding, likely to the hydrophobic pocket and the area around the 3-fold axis of the capsid, stabilizes the virion and prevents its uncoating, a necessary step for releasing the viral genome into the host cell. mdpi.com
Furthermore, some benzamide derivatives have been designed as inhibitors of the influenza A virus nucleoprotein (NP). scirp.org The NP is essential for several viral processes, including genome trafficking and viral assembly. scirp.org By targeting the NP, these compounds can inhibit its nuclear accumulation, thereby blocking viral replication. scirp.org
Tyrosinase Inhibitory Activities
Research into benzamide derivatives has identified them as potential tyrosinase inhibitors. vjs.ac.vn Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibition is a target for treating pigmentation disorders. vjs.ac.vn While direct studies on this compound's tyrosinase inhibitory activity are not extensively detailed in the provided results, the broader class of benzamides has shown promise. For instance, N'-phenylbenzohydrazide and N-(benzoyloxy)benzamide have demonstrated potent tyrosinase inhibition with IC50 values of 10.5 µM and 2.5 µM, respectively, which is stronger than the standard inhibitor kojic acid (IC50 of 44.6 µM). vjs.ac.vn The structural characteristics of this compound, featuring a substituted benzamide core, suggest it could interact with the tyrosinase active site. Molecular docking studies on similar benzamide derivatives have indicated that these compounds can bind effectively within the catalytic pocket of the enzyme. vjs.ac.vn
Acetylcholinesterase Inhibition Properties
Acetylcholinesterase (AChE) is a critical enzyme in the nervous system, and its inhibition is a key strategy for managing conditions like Alzheimer's disease. While specific data on this compound is not available, related benzamide and amide structures have been investigated for their AChE inhibitory potential. For example, a series of novel N-substituted sulfonyl amides incorporating a 1,3,4-oxadiazol structural motif were found to be potent inhibitors of AChE, with K_I values in the nanomolar range (23.11–52.49 nM). nih.gov Another study on acridine-coumarin hybrids also highlighted the potential of amide-containing structures as AChE inhibitors. researchgate.net The general structure of this compound suggests it could be a candidate for further investigation in this area.
Aldosterone (B195564) Synthase Inhibition (CYP11B2)
Aldosterone synthase (CYP11B2) is a crucial enzyme in the biosynthesis of aldosterone, a hormone involved in regulating blood pressure. wikipedia.org Inhibition of CYP11B2 is a therapeutic target for hypertension and heart failure. nih.gov Research has shown that N-(pyridin-3-yl)benzamides can act as inhibitors of human aldosterone synthase. cbijournal.com The selectivity of these inhibitors can be influenced by substitutions on the benzamide moiety. cbijournal.com For instance, the introduction of fluoro and difluoro substitutions at the para-position of the benzamide ring has been shown to enhance selectivity for CYP11B2. cbijournal.com A novel and highly selective aldosterone synthase inhibitor, BI 689648, demonstrated an IC50 of 2.1 nM for CYP11B2. medchemexpress.com Although direct inhibitory data for this compound on CYP11B2 is not specified, its core benzamide structure aligns with that of known inhibitors.
Toxicity Studies in Model Organisms (Academic Focus, e.g., Zebrafish Embryo)
Zebrafish embryos are a common model organism for toxicological studies due to their rapid development and transparency. scielo.br Studies on benzamide derivatives have utilized this model to assess their toxicity. For example, a study on benzamides substituted with pyrazole-linked 1,2,4-oxadiazole found that one compound, 12h, had a high toxicity to zebrafish embryos with an LC50 of 0.39 mg/L. rsc.org In another investigation, a benzamide derivative, compound 9f, showed an LC50 value of 5.26 mg/L in zebrafish embryos, while a related compound, 10f, was classified as having low toxicity with an LC50 of 20.58 mg/L. nih.gov These studies demonstrate that substitutions on the benzamide structure significantly influence the toxicity profile. While specific toxicity data for this compound in zebrafish embryos is not provided, these findings with structurally similar compounds highlight the importance of such evaluations.
Table of Investigated Activities of Benzamide Derivatives
Table of Zebrafish Embryo Toxicity for Benzamide Derivatives
Table of Compound Names
| Compound Name |
|---|
| This compound |
| N'-phenylbenzohydrazide |
| N-(benzoyloxy)benzamide |
| Kojic acid |
| N-(pyridin-3-yl)benzamides |
Derivatives and Analogs of N 3 Chloro O Tolyl Benzamide
Synthesis and Characterization of Substituted Benzamide (B126) Analogs
The synthesis of substituted benzamide analogs of N-(3-chloro-o-tolyl)benzamide is a cornerstone of research in this area. A common and effective method involves the reaction of a substituted benzoyl chloride with 3-chloro-o-toluidine in the presence of a base. ontosight.ai This straightforward condensation reaction allows for the introduction of a wide array of substituents onto the benzoyl moiety. Purification of the resulting this compound analogs is typically achieved through standard laboratory techniques such as recrystallization or column chromatography. ontosight.ai
The characterization of these newly synthesized compounds is crucial to confirm their structure and purity. A suite of spectroscopic methods is employed for this purpose. Nuclear Magnetic Resonance (NMR) spectroscopy, including both ¹H and ¹³C NMR, provides detailed information about the chemical environment of the hydrogen and carbon atoms within the molecule. nih.govmdpi.com Mass spectrometry is utilized to determine the molecular weight and fragmentation pattern of the compounds, further confirming their identity. nih.govmdpi.com
For instance, the synthesis of N-(3-chloro-2-methylphenyl)-3-(5-(chloromethyl)-1,2,4-oxadiazol-3-yl)benzamide, a more complex analog, resulted in a white solid with a melting point of 107–109 °C. mdpi.com Its structure was confirmed by ¹H and ¹³C NMR, and high-resolution mass spectrometry (HRMS) provided an exact mass, matching the calculated value for its molecular formula. mdpi.com Similarly, other analogs with different substitution patterns on the tolyl ring, such as N-(o-tolyl)benzamide, N-(m-tolyl)benzamide, and N-(p-tolyl)benzamide derivatives, have been synthesized and characterized using these techniques. mdpi.com
Impact of Structural Modifications on Biological and Chemical Profiles
Structural modifications to the this compound scaffold have a profound impact on the resulting analog's biological and chemical properties. The introduction, removal, or alteration of functional groups can influence factors such as potency, selectivity, and mechanism of action. acs.org
Research has shown that even minor changes can lead to significant differences in biological activity. For example, in a series of benzamide analogs, the position of a chloro substituent was found to be critical for their anti-cancer activity. acs.org Analogs with a 4-chloro-3-nitrobenzamide (B92726) core demonstrated the highest potency, suggesting that the electronic properties and steric hindrance conferred by this substitution pattern are crucial for interaction with the biological target. acs.org Specifically, the presence of a chlorine atom ortho and para to the electron-withdrawing nitro and benzamide carbonyl groups was linked to a potential nucleophilic aromatic substitution (SNAr) mechanism of action. acs.org
The nature of the substituent on the phenyl ring also plays a vital role. In one study, replacing a methyl group with a trifluoromethyl group on the benzene (B151609) ring of a related benzamide series led to superior inhibitory activities against certain fungi. mdpi.com This highlights how manipulating the electronic nature of substituents can fine-tune the biological profile. The table below summarizes the impact of various substituents on the biological activity of some benzamide analogs.
| Compound/Analog | Structural Modification | Observed Biological Impact |
| 4-Chloro-3-nitrobenzamide analogs | Chloro substituent ortho and para to nitro and benzamide carbonyl groups | Enhanced anti-cancer potency, suggesting a possible SNAr mechanism. acs.org |
| Benzamide analogs with 3-CF3 substituent | Replacement of methyl with trifluoromethyl group on the benzene ring | Superior inhibitory activity against certain fungi. mdpi.com |
| Benzamide analogs with 3,4-(Cl)2 substituent | Dichloro substitution on the benzene ring | Superior inhibitory activity against certain fungi. mdpi.com |
| N-(thiazol-2-yl)-benzamide analogs | Introduction of a 4-tert-butyl group on the thiazole (B1198619) ring | Beneficial for antagonist activity at the ZAC receptor. semanticscholar.org |
| N-(thiazol-2-yl)-benzamide analogs | Substitution of the thiazol-2-yl ring with bulky ring systems | Substantial loss of activity. semanticscholar.org |
These examples underscore the importance of structure-activity relationship (SAR) studies in designing more effective and selective therapeutic agents. By systematically modifying the parent compound and evaluating the biological consequences, researchers can gain valuable insights into the key structural features required for desired activity.
Heterocyclic Conjugates (e.g., Oxadiazole-linked, Pyrazole-linked, Imidazole-based)
The conjugation of this compound with various heterocyclic moieties has emerged as a promising strategy to enhance its biological activity and create novel therapeutic agents. These heterocyclic rings, such as oxadiazoles, pyrazoles, and imidazoles, introduce new structural features and potential interaction points with biological targets. openmedicinalchemistryjournal.com
Oxadiazole-linked Conjugates:
A number of studies have focused on synthesizing benzamides linked to a 1,2,4-oxadiazole (B8745197) ring. For instance, a series of benzamides substituted with a quinoline-linked 1,2,4-oxadiazole were synthesized and evaluated for their fungicidal activity. mdpi.com The synthesis typically involves a multi-step process, starting from a suitable benzoic acid derivative which is then cyclized to form the oxadiazole ring, followed by condensation with an appropriate aniline (B41778). nih.govmdpi.com For example, N-(3-chloro-2-methylphenyl)-3-(5-(4-chloro-3-ethyl-1-methyl-1H-pyrazol-5-yl)-1,2,4-oxadiazol-3-yl)benzamide was synthesized and showed notable insecticidal and fungicidal activities. nih.gov
Pyrazole-linked Conjugates:
Pyrazole-linked benzamides have also been explored for their biological potential. The synthesis of these compounds often involves the reaction of a pyrazole-containing intermediate with a benzoyl chloride derivative. nih.gov Structure-activity relationship studies of these conjugates have revealed that the substituents on both the pyrazole (B372694) and the benzamide moieties play a crucial role in determining their biological activity. For example, compounds with a 4-fluoro or 3-chloro-2-methyl substitution on the benzene ring exhibited superior inhibitory activities against certain pests. nih.gov
Imidazole-based Conjugates:
Imidazole-based N-phenylbenzamide derivatives have been synthesized and investigated for their potential as anticancer agents. nih.gov A one-pot multicomponent reaction involving phthalic anhydride, a substituted aniline, and 2,3-diaminomaleonitrile in the presence of an acid catalyst has been successfully employed for their synthesis. nih.gov The resulting 2-(4,5-dicyano-1H-imidazol-2-yl)-N-arylbenzamides have been characterized by spectroscopic methods. nih.gov For instance, the synthesis of 2-(4,5-dicyano-1H-imidazol-2-yl)-N-(o-tolyl)benzamide yielded a product with a melting point of 279–281°C. nih.gov
The following table provides examples of synthesized heterocyclic conjugates and their reported activities.
| Heterocyclic Conjugate | Example Compound Name | Reported Biological Activity |
| Oxadiazole-linked | N-(3-chloro-2-methylphenyl)-3-(5-(4-chloro-3-ethyl-1-methyl-1H-pyrazol-5-yl)-1,2,4-oxadiazol-3-yl)benzamide | Insecticidal and fungicidal activities. nih.gov |
| Pyrazole-linked | N-(3-chloro-2-methylphenyl)-3-(5-(4-chloro-3-ethyl-1-methyl-1H-pyrazol-5-yl)-1,2,4-oxadiazol-3-yl)benzamide | Insecticidal and fungicidal activities. nih.gov |
| Imidazole-based | 2-(4,5-Dicyano-1H-imidazol-2-yl)-N-(o-tolyl)benzamide | Potential anticancer agent. nih.gov |
Thiourea (B124793) and Carbamate (B1207046) Analogs
The replacement of the amide linkage in this compound with a thiourea or carbamate group represents another avenue for structural modification, leading to compounds with distinct chemical and biological properties.
Thiourea Analogs:
Thiourea derivatives of benzamides have garnered significant attention due to their diverse biological activities, including anticancer properties. researchgate.net The synthesis of thiourea benzamide ligands can be achieved through nucleophilic substitution reactions. tjnpr.org For example, N-([4-chlorophenyl]carbamothioyl)-4-fluorobenzamide was synthesized via this method. tjnpr.org These ligands can be further complexed with metal ions like Cu(II) and Pt(IV) to create novel metal-based anticancer agents. researchgate.nettjnpr.org Computational studies, such as Density Functional Theory (DFT), have been employed to gain theoretical insights into the geometrical structures of these complexes. tjnpr.org Biological evaluations have shown that some of these thiourea derivatives and their metal complexes exhibit promising cytotoxic activity against various cancer cell lines. researchgate.nettjnpr.org
Carbamate Analogs:
Carbamates are another important class of analogs that have been synthesized from benzamide derivatives. The synthesis of carbamates can be achieved through a Curtius rearrangement of a corresponding acyl azide (B81097). jocpr.com This reaction involves the thermal or photochemical decomposition of an acyl azide to an isocyanate, which is then trapped by an alcohol or phenol (B47542) to form the carbamate. jocpr.com For instance, starting from ethyl 1-[(phenylcarbonyl)amino]naphtho[2,1-b]furan-2-carboxylate, a series of carbamates were synthesized and screened for their antimicrobial activity. jocpr.com Some of these carbamates demonstrated notable antibacterial activity. jocpr.com
The table below highlights some examples of thiourea and carbamate analogs and their reported biological activities.
| Analog Type | Example Compound/Derivative | Reported Biological Activity |
| Thiourea | N-([4-chlorophenyl]carbamothioyl)-4-fluorobenzamide | Anticancer properties. tjnpr.org |
| Thiourea Metal Complex | Cu(II) and Pt(IV) complexes of thiourea benzamide ligands | Cytotoxic activity against cancer cell lines. researchgate.nettjnpr.org |
| Carbamate | Carbamates derived from ethyl 1-[(phenylcarbonyl)amino]naphtho[2,1-b]furan-2-carboxylate | Antimicrobial activity. jocpr.com |
Analytical Methodologies in Research
Chromatographic Separations (e.g., High-Performance Liquid Chromatography for preparative separation and pharmacokinetics)
High-Performance Liquid Chromatography (HPLC) stands out as a key analytical tool for N-(3-Chloro-o-tolyl)benzamide. Reverse-phase (RP) HPLC methods are particularly effective for its analysis and purification. sielc.com An established method utilizes a specialized reverse-phase column with low silanol (B1196071) activity (Newcrom R1) to achieve separation under simple conditions. sielc.com
This HPLC method is notable for its scalability, making it suitable not only for analytical purposes but also for preparative separation to isolate impurities or purify larger quantities of the compound. sielc.com Furthermore, its applicability extends to pharmacokinetic studies, where it can be used to quantify the compound in biological matrices. sielc.com For applications requiring mass spectrometry (MS) compatibility, the phosphoric acid in the mobile phase can be substituted with formic acid. sielc.com
Table 1: Example HPLC Method for this compound Analysis
| Parameter | Description |
|---|---|
| Technique | Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) |
| Stationary Phase | Newcrom R1 column |
| Mobile Phase | Acetonitrile (B52724) (MeCN), Water, and Phosphoric Acid |
| Applications | Analytical analysis, Preparative separation, Pharmacokinetics |
| MS Compatibility | Phosphoric acid can be replaced with formic acid |
This table summarizes a scalable HPLC method for the analysis of this compound. sielc.com
Purity and Reaction Monitoring Techniques (e.g., Thin Layer Chromatography)
Thin Layer Chromatography (TLC) is a fundamental and widely used technique for rapidly monitoring the progress of chemical reactions and assessing the purity of a sample. chemistryhall.com In the synthesis of this compound, TLC allows a chemist to track the consumption of the starting materials and the formation of the final product. chemistryhall.com
The principle of TLC is based on the differential partitioning of compounds between a stationary phase (typically a plate coated with silica (B1680970) gel) and a liquid mobile phase (the solvent system or eluent). chemistryhall.com A small spot of the reaction mixture is applied to the bottom of the TLC plate, which is then placed vertically in a sealed chamber containing the eluent. As the eluent moves up the plate via capillary action, it carries the compounds with it at different rates depending on their polarity and interaction with the stationary phase. chemistryhall.com Generally, less polar compounds travel further up the plate, resulting in a higher retention factor (Rf), while more polar compounds remain closer to the baseline. chemistryhall.com
The retention factor is calculated by dividing the distance traveled by the compound by the distance traveled by the solvent front. chemistryhall.com By comparing the Rf value of the product spot to the spots of the starting materials, one can determine if the reaction is complete. The presence of a single spot for the purified product indicates a high degree of purity, whereas multiple spots suggest the presence of impurities. rochester.edu
Table 2: Conceptual Use of TLC for Reaction Monitoring
| Compound | Polarity (Conceptual) | Distance Traveled on TLC Plate (Conceptual) | Retention Factor (Rf) (Conceptual) |
|---|---|---|---|
| Starting Material A | More Polar | 2.0 cm | 0.25 |
| Starting Material B | Intermediate | 4.0 cm | 0.50 |
| This compound (Product) | Less Polar | 6.0 cm | 0.75 |
| Solvent Front | N/A | 8.0 cm | N/A |
This conceptual table illustrates how different Rf values in TLC can distinguish the product from starting materials during a synthesis, assuming the product is the least polar compound in the mixture. chemistryhall.com
Compound Reference Table
| Compound Name |
|---|
| This compound |
| Acetonitrile |
| Formic Acid |
Conclusion and Future Research Directions
Summary of Current Research Insights into N-(3-Chloro-o-tolyl)benzamide
Research specifically focused on this compound is limited. However, analysis of available data and extrapolation from studies on related N-arylbenzamides provide some key insights.
The synthesis of this compound is typically achieved through the reaction of 3-chloro-o-toluidine with benzoyl chloride, a common method for forming amide bonds. ontosight.ai This process is generally efficient and allows for the production of the compound for further study. ontosight.ai
The chemical structure, featuring a benzamide (B126) core with a substituted tolyl group, suggests potential for various intermolecular interactions. ontosight.ai The presence of the amide linkage allows for hydrogen bonding, while the aromatic rings can participate in π-π stacking. ontosight.ai The chloro-substituent, being electron-withdrawing, is expected to modulate the compound's reactivity and its potential interactions with biological targets. ontosight.ai
While specific biological activities for this compound have not been extensively documented in publicly available research, the broader class of benzamides is known for a wide range of bioactivities, including antimicrobial, anticancer, and anti-inflammatory properties. ontosight.ai The introduction of a chloro group, as seen in this compound, is a common strategy in medicinal chemistry to enhance such activities. ontosight.ai For instance, studies on other chlorinated benzamide derivatives have demonstrated significant fungicidal and insecticidal potential. mdpi.comnih.govnih.gov
Unexplored Research Avenues and Potential Advanced Applications
The limited specific research on this compound presents a landscape rich with unexplored avenues.
Potential Advanced Applications:
Agrochemicals: Given that many substituted benzamides exhibit pesticidal properties, a primary area for future research would be to screen this compound for fungicidal, insecticidal, or herbicidal activity. nih.govnih.govrsc.org The specific substitution pattern may confer novel selectivity or potency.
Pharmaceuticals: A thorough investigation into the biological activities of this compound is warranted. Screening against various cell lines and pathogens could uncover potential as an anticancer, antimicrobial, or anti-inflammatory agent. ontosight.ai Furthermore, its structure could be a starting point for the development of inhibitors for specific enzymes or protein-protein interactions, a strategy that has been successful for other N-arylbenzamides in areas like STAT3 dimerization inhibition and as allosteric modulators of receptors like mGlu5. nih.govnih.gov
Materials Science: The structural features of this compound, such as its potential for hydrogen bonding and aromatic stacking, could be exploited in the design of novel organic materials with specific electronic or mechanical properties. acs.org
Unexplored Research:
Detailed Spectroscopic and Crystallographic Analysis: While basic characterization is likely to have been performed, in-depth 2D NMR studies and single-crystal X-ray diffraction would provide a precise understanding of its three-dimensional structure and intermolecular interactions.
Mechanism of Action Studies: Should any biological activity be identified, subsequent research should focus on elucidating the underlying mechanism of action. This could involve identifying the specific cellular targets and pathways affected by the compound.
Structure-Activity Relationship (SAR) Studies: Synthesis and testing of a library of analogs with modifications to the benzoyl and tolyl rings would be crucial for understanding the relationship between the chemical structure and any observed biological activity. This would guide the design of more potent and selective compounds. nih.gov
Challenges and Opportunities in Contemporary Benzamide Research
The broader field of benzamide research is vibrant, with both significant challenges and exciting opportunities.
Challenges:
Selectivity and Off-Target Effects: A major hurdle in developing benzamide-based therapeutics is achieving high selectivity for the intended biological target to minimize off-target effects and potential toxicity. mdpi.com
Drug Resistance: For antimicrobial and anticancer applications, the emergence of drug resistance is a constant challenge that necessitates the continuous development of new compounds with novel mechanisms of action. researchgate.net
Synthetic Complexity: While the basic synthesis of many benzamides is straightforward, the creation of more complex derivatives with optimized properties can be synthetically challenging, requiring multi-step procedures and careful optimization of reaction conditions. ontosight.ai
Opportunities:
Multi-Targeted Ligands: There is a growing interest in designing single molecules that can modulate multiple targets, which can be a more effective approach for treating complex diseases like cancer and neurodegenerative disorders. mdpi.com Benzamides provide a versatile scaffold for developing such multi-targeted ligands.
Bioisosteric Replacement and Scaffolding: The benzamide core is amenable to bioisosteric replacement and the addition of diverse pharmacophores, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties. nih.gov This flexibility enables the exploration of vast chemical spaces to identify novel drug candidates.
Advanced Drug Delivery Systems: The development of novel drug delivery systems can help to overcome challenges related to the solubility and bioavailability of some benzamide derivatives, enhancing their therapeutic potential.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing N-(3-Chloro-o-tolyl)benzamide, and how can reaction purity be assessed?
- Methodological Answer : The compound is typically synthesized via amidation reactions. For example, reacting benzoyl chloride derivatives with 3-chloro-o-toluidine in anhydrous conditions, followed by recrystallization in ethanol for purification . Purity is assessed using melting point determination, NMR (e.g., observing the amide proton signal at ~10 ppm in NMR), and FT-IR spectroscopy (C=O stretch at ~1650 cm) .
Q. Which spectroscopic and crystallographic techniques are essential for characterizing N-(3-Chloro-o-tolyl)benzamide?
- Methodological Answer :
- Spectroscopy : and NMR to confirm substituent positions and amide bonding. Key features include deshielded aromatic protons and distinct carbonyl signals .
- Crystallography : Single-crystal X-ray diffraction (SC-XRD) using programs like SHELXL for refinement and ORTEP-3 for visualization . Parameters like dihedral angles (e.g., between aromatic rings) and hydrogen-bonding patterns (N–H⋯O) are critical for structural validation .
Q. What are common side reactions during benzamide synthesis, and how can they be minimized?
- Methodological Answer : Hydrolysis of the amide bond under acidic/basic conditions is a key side reaction. Mitigation strategies include using anhydrous solvents, controlled pH, and inert atmospheres. Impurities can be removed via column chromatography or repeated recrystallization .
Advanced Research Questions
Q. How can researchers resolve structural contradictions in crystallographic data, such as multiple conformers in the asymmetric unit?
- Methodological Answer : When two molecules coexist in the asymmetric unit (e.g., syn vs. anti conformations of substituents), refine data using SHELXL with twin-detection algorithms . Compare hydrogen-bonding networks (e.g., N–H⋯O chains) and dihedral angles between aromatic rings to validate conformational differences. For example, in N-(3-chlorophenyl)benzamide derivatives, dihedral angles between benzoyl and aniline rings ranged from 7.3° to 88.5°, depending on substituent positions .
Q. What strategies optimize regioselective substitution at chlorinated positions in N-(3-Chloro-o-tolyl)benzamide derivatives?
- Methodological Answer : Regioselectivity is influenced by reaction conditions:
- Solvent polarity : Polar aprotic solvents (e.g., DMF) favor nucleophilic substitution at chlorinated sites.
- Catalysts : Use transition metals (e.g., CuI) for Ullmann-type couplings or Pd for cross-coupling reactions.
- Temperature : Higher temperatures (>100°C) may activate less-reactive chloro substituents.
Refer to analogous reactions in derivatives like 4-chloro-N-arylbenzamides, where substitution yields amines or alcohols under reductive conditions .
Q. How does the crystal packing of N-(3-Chloro-o-tolyl)benzamide influence its physicochemical properties?
- Methodological Answer : Hydrogen-bonded chains (C(4) motifs) along crystallographic axes enhance thermal stability but reduce solubility. For example, SC-XRD studies show N–H⋯O interactions propagate along the [010] direction, creating rigid frameworks . Solubility can be modulated by introducing bulky substituents or co-crystallizing with solvate molecules.
Q. How can computational tools like WinGX or SHELXPRO aid in analyzing hydrogen-bonding networks?
- Methodological Answer :
- WinGX : Generates hydrogen-bond tables and visualizes packing diagrams. For instance, it can quantify N–H⋯O distances (typically 2.8–3.0 Å) and angles (~160°) in N-arylbenzamides .
- SHELXPRO : Interfaces with SC-XRD data to model disorder or twinning, critical for resolving complex crystallographic phases .
Data Contradiction and Validation
Q. How should researchers address discrepancies between experimental and theoretical data (e.g., DFT vs. SC-XRD bond lengths)?
- Methodological Answer :
- Validation : Compare computed (DFT) and observed (SC-XRD) bond lengths. For example, C–C bonds in benzamide rings typically show <0.02 Å deviation .
- Error sources : Thermal motion in SC-XRD or basis-set limitations in DFT. Use high-resolution data (≤0.8 Å) and hybrid functionals (e.g., B3LYP) for accuracy.
Application-Oriented Questions
Q. What pharmacological screening approaches are suitable for N-(3-Chloro-o-tolyl)benzamide derivatives?
- Methodological Answer :
- HDAC inhibition assays : Benzamide derivatives like MS-275 show brain-region-selective histone deacetylase inhibition. Use fluorogenic substrates (e.g., Boc-Lys(Ac)-AMC) to measure IC values .
- PARP-1 inhibition : Screen via ELISA-based assays monitoring NAD depletion. Derivatives with 4-nitrobenzamide scaffolds have shown sub-micromolar activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
